![molecular formula C94H156N6 B14341214 N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} CAS No. 104499-81-2](/img/structure/B14341214.png)
N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central 1,4-phenylene group flanked by two N1-[4-(dioctylamino)phenyl] groups, each further substituted with N4,N~4~-dioctylbenzene-1,4-diamine moieties. The presence of multiple aromatic rings and long alkyl chains contributes to its distinctive chemical behavior and potential utility in advanced materials and chemical research.
準備方法
The synthesis of N1,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the central 1,4-phenylene core: This can be achieved through the coupling of suitable aromatic precursors under controlled conditions.
Attachment of N1-[4-(dioctylamino)phenyl] groups:
Substitution with N4,N~4~-dioctylbenzene-1,4-diamine: The final step involves the attachment of dioctylbenzene-1,4-diamine groups to complete the synthesis.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
化学反応の分析
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration).
科学的研究の応用
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of advanced organic materials, including polymers and dendrimers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug delivery systems and bioimaging agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of N1,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and alkyl chains enable it to bind to hydrophobic pockets in proteins and other macromolecules, potentially altering their function. Additionally, its electron-rich structure allows it to participate in redox reactions, influencing cellular signaling pathways.
類似化合物との比較
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} can be compared with similar compounds, such as:
N~1~,N~1’~-(1,4-Phenylene)bis(N~1~-(4-aminophenyl)benzene-1,4-diamine): This compound features amino groups instead of dioctylamino groups, leading to different chemical reactivity and applications.
N,N’-(1,3-Phenylene)dimaleimide: This compound has a different substitution pattern on the phenylene ring, affecting its chemical and physical properties.
1,4-Bis(diphenylamino)benzene: This compound has diphenylamino groups instead of dioctylamino groups, resulting in distinct electronic properties and uses.
The uniqueness of N1,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} lies in its combination of long alkyl chains and aromatic rings, which confer specific solubility, stability, and reactivity characteristics.
特性
CAS番号 |
104499-81-2 |
|---|---|
分子式 |
C94H156N6 |
分子量 |
1370.3 g/mol |
IUPAC名 |
4-N-[4-[4-(dioctylamino)-N-[4-(dioctylamino)phenyl]anilino]phenyl]-4-N-[4-(dioctylamino)phenyl]-1-N,1-N-dioctylbenzene-1,4-diamine |
InChI |
InChI=1S/C94H156N6/c1-9-17-25-33-41-49-77-95(78-50-42-34-26-18-10-2)85-57-65-89(66-58-85)99(90-67-59-86(60-68-90)96(79-51-43-35-27-19-11-3)80-52-44-36-28-20-12-4)93-73-75-94(76-74-93)100(91-69-61-87(62-70-91)97(81-53-45-37-29-21-13-5)82-54-46-38-30-22-14-6)92-71-63-88(64-72-92)98(83-55-47-39-31-23-15-7)84-56-48-40-32-24-16-8/h57-76H,9-56,77-84H2,1-8H3 |
InChIキー |
HEHGQKHCYAGZMJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CCCCCCCC)CCCCCCCC)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(CCCCCCCC)CCCCCCCC)C5=CC=C(C=C5)N(CCCCCCCC)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


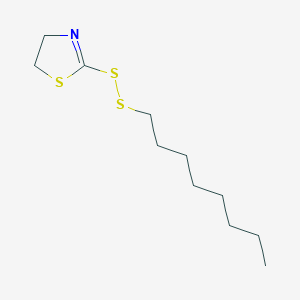
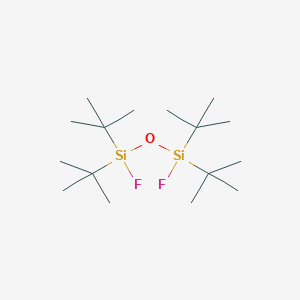
![2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene](/img/structure/B14341140.png)
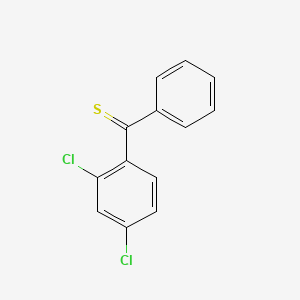
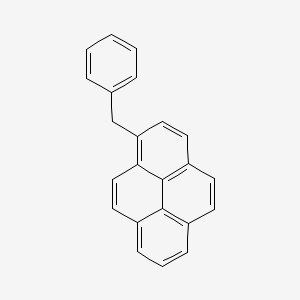



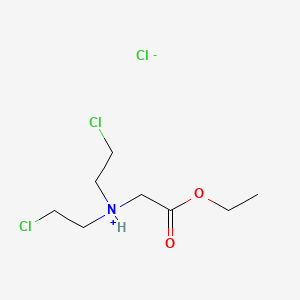
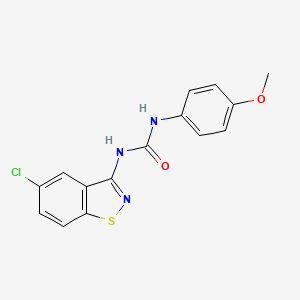


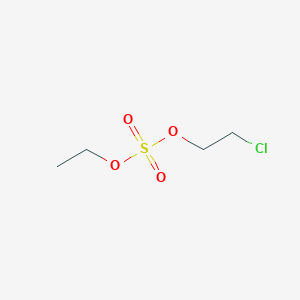
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
